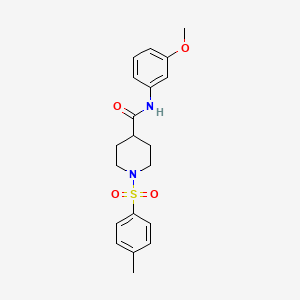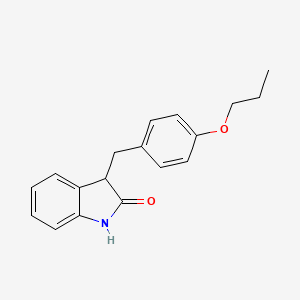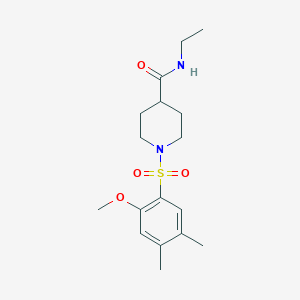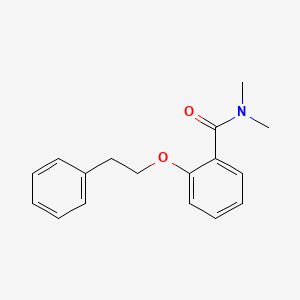![molecular formula C17H28N2O3 B5182411 1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine](/img/structure/B5182411.png)
1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 1-(2-methoxyethyl)piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-methoxybenzyl chloride is reacted with 1-(2-methoxyethyl)piperazine under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The methoxy groups and piperazine ring may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)piperazine: Lacks the methoxybenzyl group.
4-Methoxybenzylpiperazine: Lacks the 2-methoxyethyl group.
Uniqueness
1-(2-Methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine is unique due to the presence of both methoxyethyl and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-(2-methoxyethyl)-4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-20-11-10-18-6-8-19(9-7-18)13-15-4-5-17(22-3)16(12-15)14-21-2/h4-5,12H,6-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBPGRBSZETJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC(=C(C=C2)OC)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)

![2-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B5182347.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![1-[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)



![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)

